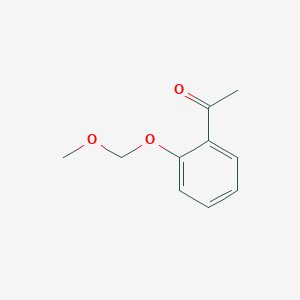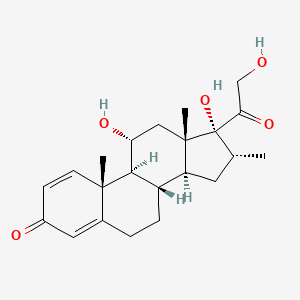
11α,17,21-トリヒドロキシ-16α-メチルプレグナ-1,4-ジエン-3,20-ジオン
説明
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant pharmacological properties. It is known for its potent anti-inflammatory and immunosuppressive effects, making it valuable in medical treatments. This compound is structurally related to corticosteroids and is used in various therapeutic applications.
科学的研究の応用
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related steroids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Employed in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory properties.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control.
作用機序
Target of Action
The primary target of 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is the production of chemicals in the body that cause inflammation and immune responses . This compound interacts with these targets to manage the symptoms of various conditions .
Mode of Action
11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione: works by inhibiting the production of these chemicals, thus providing relief from inflammation and managing immune responses . This interaction with its targets results in changes in the body’s response to inflammation and immune triggers .
Biochemical Pathways
The biochemical pathways affected by 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione are primarily those involved in inflammation and immune response . The downstream effects of this interaction include a reduction in inflammation and a modulation of immune responses .
Result of Action
The molecular and cellular effects of 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione ’s action involve a decrease in the production of chemicals that cause inflammation and immune responses . This results in relief from symptoms associated with these conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione involves multiple steps, typically starting from a suitable steroid precursor. The process may include reactions such as esterification, oxidation, reduction, and hydroxylation. Each step requires specific reagents and conditions to achieve the desired modifications on the steroid backbone.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency and efficacy of the final product. Industrial methods may also incorporate advanced techniques such as chromatography for purification.
化学反応の分析
Types of Reactions: 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products: The major products formed from these reactions depend on the specific modifications made to the steroid structure. For example, oxidation may yield ketones, while reduction can produce alcohols.
類似化合物との比較
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Betamethasone: An isomer of dexamethasone, used for similar therapeutic purposes.
Prednisolone: A commonly used corticosteroid with a slightly different structure and pharmacokinetic profile.
Uniqueness: 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its enhanced potency and reduced side effects make it a preferred choice in certain medical conditions.
This detailed article provides a comprehensive overview of 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(8S,9S,10R,11R,13S,14S,16R,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-17,19,23,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17-,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLPFCKNQAAMB-JPDWDDBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188360 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78761-59-8 | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11alpha,17,21-Trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11α,17α,21-Trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11α,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
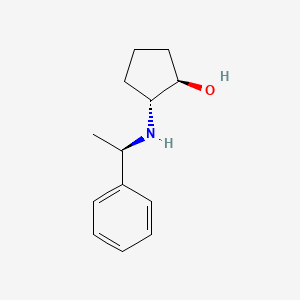
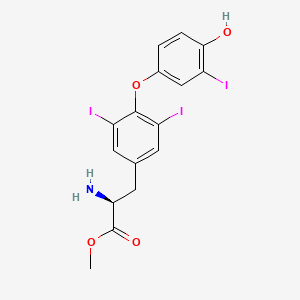
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
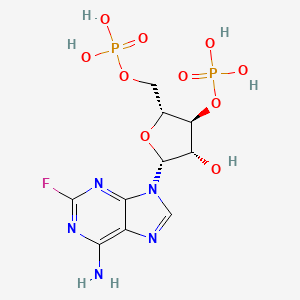
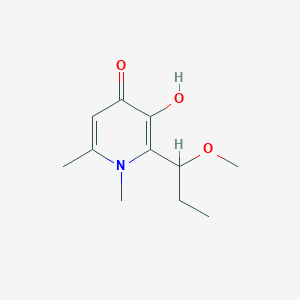
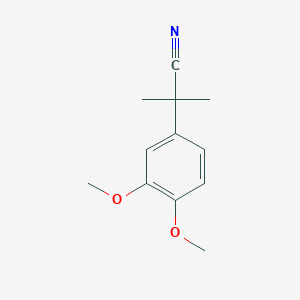
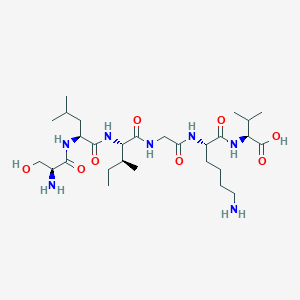


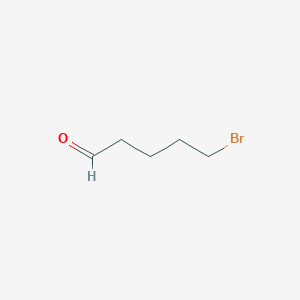
![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
